molecular formula C9H11N3O4 B1272802 4-[(2-Aminoethyl)amino]-3-nitrobenzoic acid CAS No. 59320-41-1

4-[(2-Aminoethyl)amino]-3-nitrobenzoic acid

Cat. No. B1272802
CAS RN: 59320-41-1
M. Wt: 225.2 g/mol
InChI Key: UFDQDPCNAIIBSP-UHFFFAOYSA-N
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Description

The compound of interest, 4-[(2-Aminoethyl)amino]-3-nitrobenzoic acid, is a derivative of aminobenzoic acid, which is a building block for various chemical syntheses. The related compounds have been studied for their potential in peptide synthesis, as organic catalysts, and for their interesting molecular and crystal structures due to the presence of amino and nitro groups .

Synthesis Analysis

The synthesis of related compounds, such as 4-(Boc-aminoacyloxymethyl)-3-nitrobenzoic acids, has been optimized for use in liquid-phase peptide synthesis. These compounds are coupled to polyethylene glycol derivatives to obtain a support for peptide synthesis, with improved yields and purification procedures compared to previous methods . Additionally, the synthesis of 4-amino-3-nitrobenzoic acid methyl ester through Fischer esterification has been demonstrated as a simple and efficient one-pot reaction suitable for educational purposes .

Molecular Structure Analysis

The molecular structure of 4-aminobenzoic acid derivatives has been extensively studied. For instance, 4-(acetylamino)-3-hydroxy-5-nitrobenzoic acid, a designed inhibitor for influenza virus neuraminidase, forms hydrogen-bonded dimers with specific dihedral angles between substituent groups and the phenyl moiety . The crystal structures of 2-amino-4-nitrobenzoic acid and its cocrystals have been characterized, revealing the robust nature of carboxylic acid·N-pyridine hydrogen bonds and the formation of supramolecular tubes and chains .

Chemical Reactions Analysis

Aminobenzoic acids undergo various chemical reactions, leading to the synthesis of functionalized amino acids and esters. For example, 2-aminobenzoic acid reacts with α,β-acetylenic γ-hydroxy nitriles to afford new classes of unnatural amino acids and esters through facile esterification and acetylene hydration . The double functionalization of 2′-amino-biphenyl-2-ols has been achieved for the synthesis of functionalized 4-nitro-dibenzofurans, indicating the versatility of these compounds in organic synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-aminobenzoic acid derivatives are influenced by their molecular structure. The presence of amino and nitro groups contributes to their ability to form hydrogen bonds, which is crucial for their crystallization and the formation of molecular adducts. These properties are utilized in promoting hydrogen bonding in crystallization processes, as seen in the structures of cocrystals with halo and nitro-substituted aromatic compounds . The crystal structure of 4-aminopyridinium 4-nitrobenzoate 4-nitrobenzoic acid further exemplifies the importance of hydrogen bonding and π–π stacking interactions in the formation of a two-dimensional network .

Scientific Research Applications

Summary of the Application

The compound “4-[(2-Aminoethyl)amino]-3-nitrobenzoic acid” is used in the synthesis of a green water treatment agent known as polyaspartic acid-capped 2-aminoethylamino acid (PASP–ED 2 A). This agent is designed to inhibit the formation of calcium scales in industrial water systems .

Methods of Application or Experimental Procedures

The PASP–ED 2 A is prepared via the ring-opening reaction of cheap poly(succinimide) under mild reaction conditions with the assistance of readily available 2-aminoethyl amino acid . The static scale inhibition method is used to evaluate the scale inhibition performance of the as-synthesized PASP derivative .

Results or Outcomes

The results show that the as-prepared PASP–ED 2 A shows better scale inhibition performance for CaCO 3 and CaSO 4 than PASP with a low concentration, a high temperature, and an extended duration . Particularly, PASP–ED 2 A with a concentration of 10 mg L −1 exhibits the best scale inhibition performance for CaCO 3; its scale inhibition capacity is about two times as much as that of PASP .

Application 2: Self-Matt Coating Based on Waterborne Polyurethane Resin

Summary of the Application

The compound “4-[(2-Aminoethyl)amino]-3-nitrobenzoic acid” is used in the synthesis of a self-matt coating based on waterborne polyurethane resin . This coating is designed to provide a low-gloss finish without the addition of extra matting agents .

Methods of Application or Experimental Procedures

The self-matt coating of waterborne polyurethane (WBPU) was synthesized by combining prepolymer and self-emulsification methods . The emulsion was fabricated from both hydroxy carboxylic acid and aminosulfonic acid types of hydrophilic chain-extending agents .

Results or Outcomes

The results showed that tons of spherical particles with a diameter in a few micrometers were aggregated on the film surface . The emulsion with an average particle size in the range of 2.5–3.0 µm and the film with roughness parameters R a and R q both greater than 1 µm could attain the best matt effect . The WBPU emulsions showed good physical and mechanical properties .

Application 3: Synthesis of 2,2’-((2-aminoethyl)azanediyl)diacetic acid–polyaspartic acid (PASP–ED 2 A)

Summary of the Application

The compound “4-[(2-Aminoethyl)amino]-3-nitrobenzoic acid” is used in the synthesis of 2,2’-((2-aminoethyl)azanediyl)diacetic acid–polyaspartic acid (PASP–ED 2 A) . This polymer is designed to provide a high-performance water treatment agent .

Methods of Application or Experimental Procedures

The PASP–ED 2 A is prepared via the reaction of N-acetylenediamine, bromoacetic acid and distilled water in a 50 mL round bottom flask while a proper amount of sodium hydroxide solution (8 mol L −1 ) is dropwise added .

Results or Outcomes

The results showed that the as-prepared PASP–ED 2 A shows better scale inhibition performance for CaCO 3 and CaSO 4 than PASP with a low concentration, a high temperature, and an extended duration . Particularly, PASP–ED 2 A with a concentration of 10 mg L −1 exhibits the best scale inhibition performance for CaCO 3; its scale inhibition capacity is about two times as much as that of PASP .

properties

IUPAC Name

4-(2-aminoethylamino)-3-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O4/c10-3-4-11-7-2-1-6(9(13)14)5-8(7)12(15)16/h1-2,5,11H,3-4,10H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFDQDPCNAIIBSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])NCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90387670
Record name 4-(2-aminoethylamino)-3-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90387670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(2-Aminoethyl)amino]-3-nitrobenzoic acid

CAS RN

59320-41-1
Record name 4-(2-aminoethylamino)-3-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90387670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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